molecular formula C17H16N2O3S B5619360 8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide

8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide

Cat. No. B5619360
M. Wt: 328.4 g/mol
InChI Key: KYJFSNLKLGJZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide (8-MeO-NMePhQSA) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline sulfonamides and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of 8-MeO-NMePhQSA is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects
8-MeO-NMePhQSA has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. The compound has also been found to have a neuroprotective effect and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-MeO-NMePhQSA in lab experiments is its high potency and selectivity. The compound has been found to be effective at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 8-MeO-NMePhQSA. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, the development of analogs and derivatives of 8-MeO-NMePhQSA could lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 8-MeO-NMePhQSA involves the reaction of 8-methoxyquinoline-5-sulfonamide and N-methyl-N-phenylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product as a crystalline solid.

Scientific Research Applications

8-MeO-NMePhQSA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19(13-7-4-3-5-8-13)23(20,21)16-11-10-15(22-2)17-14(16)9-6-12-18-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJFSNLKLGJZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-methyl-N-phenylquinoline-5-sulfonamide

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